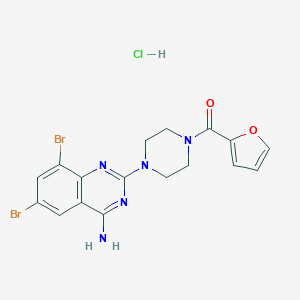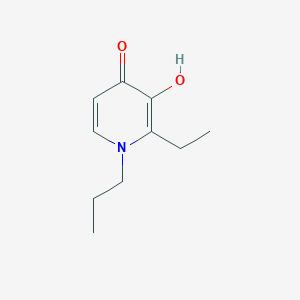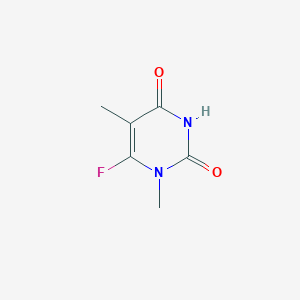
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (6F-DMP) is a heterocyclic compound that is used in various scientific research applications. It is a five-membered ring containing two nitrogen atoms, and it is a versatile building block for organic synthesis. 6F-DMP has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-dioxo-5-fluoropyrimidine with methyl iodide and acetic anhydride in the presence of a base to form the desired product.
Starting Materials
2,4-dioxo-5-fluoropyrimidine, Methyl iodide, Acetic anhydride, Base (e.g. potassium carbonate or sodium hydroxide)
Reaction
To a stirred solution of 2,4-dioxo-5-fluoropyrimidine in a solvent such as DMF or DMSO, add the base and stir for several minutes., Add methyl iodide and acetic anhydride to the reaction mixture and stir for several hours at room temperature., Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Purify the product by recrystallization or column chromatography to obtain 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a white solid.
Aplicaciones Científicas De Investigación
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory drugs and anticancer agents. It has also been used as a building block for the synthesis of small molecules and peptides.
Mecanismo De Acción
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is believed to interact with various proteins and enzymes in the body, leading to various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are still being studied. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce oxidative stress. It has also been found to have anti-cancer activity in cell culture studies. Additionally, it has been found to have neuroprotective effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
Future research on 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could focus on its potential therapeutic applications. Studies could be conducted to determine its efficacy in treating various diseases and conditions. Additionally, studies could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Further research could also focus on its potential toxicity, as well as its potential for drug-drug interactions. Finally, studies could be conducted to explore its potential for use in drug delivery systems.
Propiedades
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

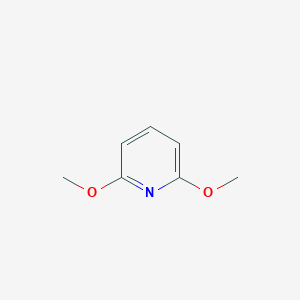
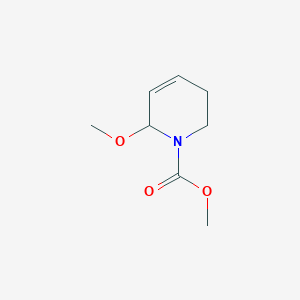
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
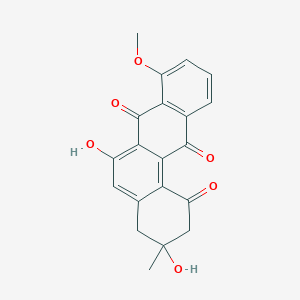
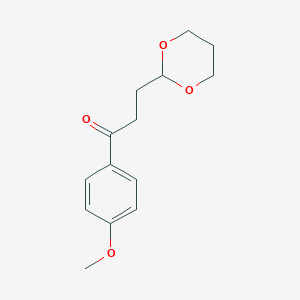
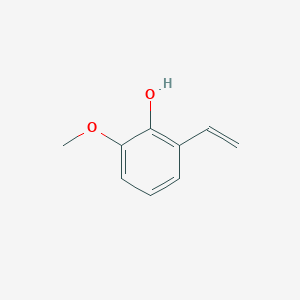
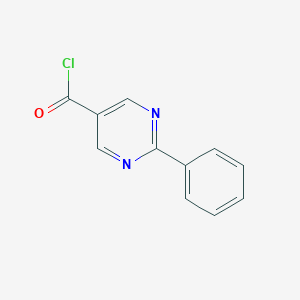
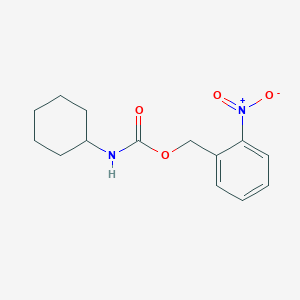
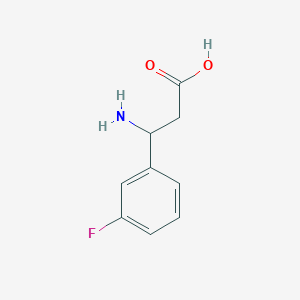
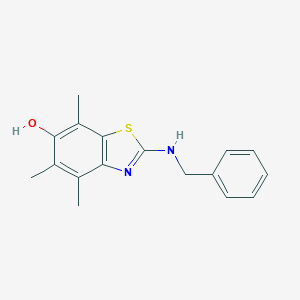
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
